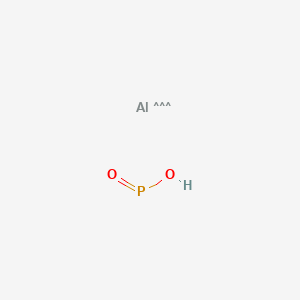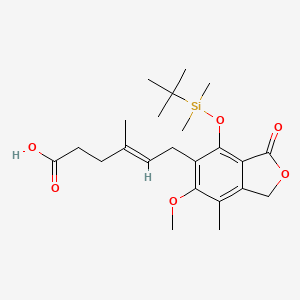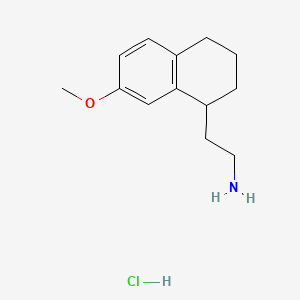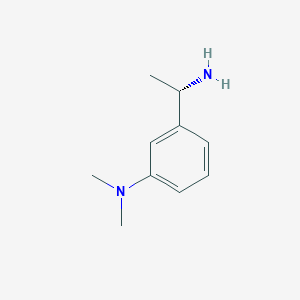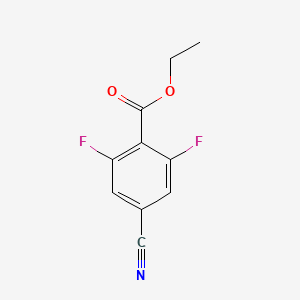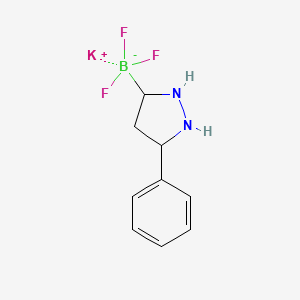
potassium;trifluoro-(5-phenylpyrazolidin-3-yl)boranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;trifluoro-(5-phenylpyrazolidin-3-yl)boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in various chemical reactions, particularly in organic synthesis. The presence of the trifluoroborate group in the molecule imparts unique properties, making it valuable in both academic research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium;trifluoro-(5-phenylpyrazolidin-3-yl)boranuide typically involves the reaction of a pyrazole derivative with a boron trifluoride source in the presence of a potassium base. The reaction conditions often include:
Solvent: Common solvents used are tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reagents: Potassium carbonate or potassium hydroxide is often used as the base.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistency and efficiency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium;trifluoro-(5-phenylpyrazolidin-3-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the trifluoroborate group to other boron-containing functional groups.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium or nickel catalysts are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various boronic acids, esters, and other boron-containing compounds, which are valuable intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Potassium;trifluoro-(5-phenylpyrazolidin-3-yl)boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs, particularly in the synthesis of complex organic molecules.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism by which potassium;trifluoro-(5-phenylpyrazolidin-3-yl)boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The trifluoroborate group is highly reactive and can form stable complexes with transition metals, facilitating catalytic reactions. The molecular pathways involved include:
Catalysis: The compound acts as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Bond Formation: It facilitates the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Potassium;trifluoro-(5-phenylpyrazolidin-3-yl)boranuide can be compared with other similar compounds, such as:
- Potassium trifluoro(5-formylthiophen-2-yl)boranuide
- Potassium trifluoro(5-methyl-1,3,4-thiadiazol-2-yl)boranuide
- Potassium phenyltrifluoroborate
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability. The presence of the phenylpyrazolidinyl group enhances its utility in various chemical transformations, making it a valuable reagent in both research and industrial applications.
Eigenschaften
Molekularformel |
C9H11BF3KN2 |
|---|---|
Molekulargewicht |
254.10 g/mol |
IUPAC-Name |
potassium;trifluoro-(5-phenylpyrazolidin-3-yl)boranuide |
InChI |
InChI=1S/C9H11BF3N2.K/c11-10(12,13)9-6-8(14-15-9)7-4-2-1-3-5-7;/h1-5,8-9,14-15H,6H2;/q-1;+1 |
InChI-Schlüssel |
XMWPIJGUURPWPR-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1CC(NN1)C2=CC=CC=C2)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(tert-Butyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15132021.png)
![2-[(2-Amino-6-chloropyrimidin-4-yl)sulfanyl]-2-methylpropanoate](/img/structure/B15132025.png)
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B15132042.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-[(1-methyl-3-propan-2-yl-2,3-dihydroindol-2-yl)sulfonyl]phenoxy]propan-1-amine](/img/structure/B15132044.png)
![2-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazinane-3,5-dione](/img/structure/B15132050.png)
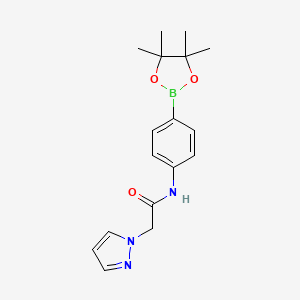
![Chloro(triphenylphosphine) [2-(2'-amino-1,1'-biphenyl)]palladium(II)](/img/structure/B15132065.png)
